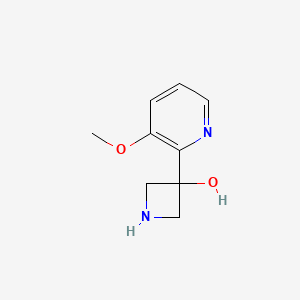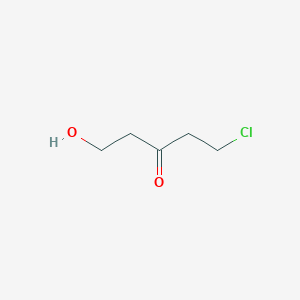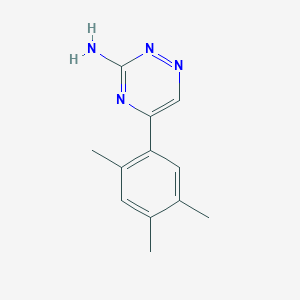
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is a chemical compound characterized by its morpholine ring structure substituted with tosyl and dimethanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol typically involves the tosylation of morpholine followed by the introduction of dimethanol groups. The reaction conditions often include the use of tosyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the tosylation process. The subsequent introduction of dimethanol groups can be achieved through various methods, including the use of formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research may focus on their activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
(2S,6S)-2,6-Diaminopimelic Acid: A zwitterion derived from diaminopimelic acid.
(2S,6S)-2,6-Dimethylcyclohexanol: A cyclohexanol derivative with similar stereochemistry.
(2S,6S)-2,6-Diacetoxyheptane: A semiochemical compound with similar structural features.
Uniqueness
((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is unique due to its combination of a morpholine ring with tosyl and dimethanol groups. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C13H19NO5S |
|---|---|
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
[(2S,6S)-6-(hydroxymethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO5S/c1-10-2-4-13(5-3-10)20(17,18)14-6-11(8-15)19-12(7-14)9-16/h2-5,11-12,15-16H,6-9H2,1H3/t11-,12-/m0/s1 |
Clave InChI |
WIVOVWFFMKOSMX-RYUDHWBXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H](O[C@@H](C2)CO)CO |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



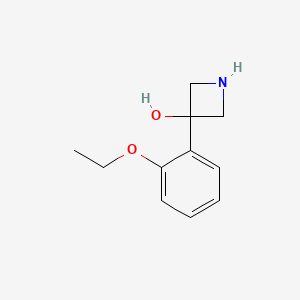
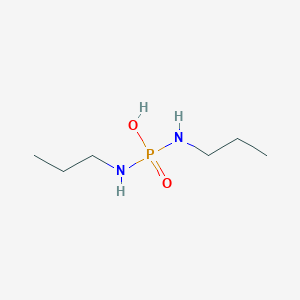
![N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)

![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
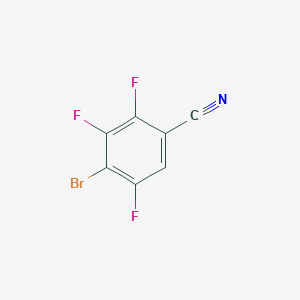
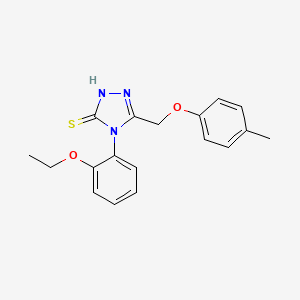
![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
